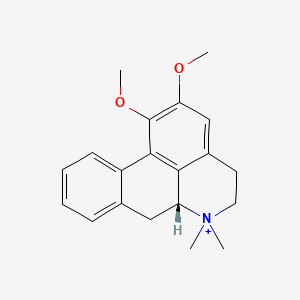
N-Methylnuciferine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylnuciferine is an alkaloid derived from Lotus Plumule . It has been found to ameliorate lipopolysaccharide-induced depression-like behavior .
Molecular Structure Analysis
N-Methylnuciferine has a molecular weight of 345.86 and a formula of C20H24NO2 . The SMILES representation is COC1=C2C3=C (C=C1OC)CC [N+] © © [C@]3 ( [H])CC4=CC=CC=C24 .Physical And Chemical Properties Analysis
N-Methylnuciferine is a solid substance with a white to off-white color . It has a melting point of 128-134°C . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Antioxidant Activity
N-Methylnuciferine has been found to have antioxidant properties. It can scavenge DPPH radicals, which are a common type of free radical. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 711.76 µg/ml .
Enzyme Inhibition
This compound has been shown to inhibit α-glucosidase and α-amylase, two enzymes that play a crucial role in carbohydrate metabolism. The IC50 values for these enzymes are 2,627.78 and 1,818.18 µg/ml, respectively .
Anti-Inflammatory Activity
N-Methylnuciferine has demonstrated anti-inflammatory activity. Specifically, it has been found to reduce nitric oxide (NO) production in BV-2 microglia, a type of cell in the brain and spinal cord, at a concentration of 20 µM .
Neuroprotective Effects
Given its anti-inflammatory activity, N-Methylnuciferine may also have neuroprotective effects. By reducing inflammation in the brain, it could potentially protect neurons from damage .
Potential Use in Drug Delivery Systems
While there’s no direct evidence yet, the structural and functional diversity of N-Methylnuciferine suggests that it could potentially be used in drug delivery systems .
Industrial Applications
N-Methylnuciferine, being a nitrogen-containing heterocyclic compound, could have various industrial applications. Nitrogen-containing heterocycles are an important division of organic chemistry and are often optimized for specific applications .
Mecanismo De Acción
Target of Action
N-Methylnuciferine is an aporphine alkaloid with diverse biological activities . It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . It also reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia .
Mode of Action
N-Methylnuciferine interacts with its targets, leading to a variety of biological effects. For instance, it scavenges DPPH radicals, which are a type of free radical. By neutralizing these radicals, N-Methylnuciferine can help to reduce oxidative stress . It also inhibits the enzymes α-glucosidase and α-amylase, which play key roles in carbohydrate metabolism . By inhibiting these enzymes, N-Methylnuciferine may help to regulate blood sugar levels . Furthermore, it reduces NO production in BV-2 microglia, which are a type of cell in the brain. This suggests that N-Methylnuciferine may have anti-inflammatory effects in the brain .
Biochemical Pathways
N-Methylnuciferine affects several biochemical pathways. For instance, it has been found to regulate the PI3K/AKT pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival . By regulating this pathway, N-Methylnuciferine may influence these processes .
Pharmacokinetics
N-Methylnuciferine is absorbed and eliminated quickly with a high bioavailability of 58.13% . It has a relatively wide volume of distribution and a slow elimination half-life . After administration, N-Methylnuciferine rapidly crosses the blood-brain barrier and reaches its maximum concentration in the brain . These properties suggest that N-Methylnuciferine can be effectively delivered to its targets in the body .
Result of Action
The molecular and cellular effects of N-Methylnuciferine’s action are diverse. It has been found to have antioxidant activity, as evidenced by its ability to scavenge DPPH radicals . It also has potential anti-diabetic effects, as suggested by its ability to inhibit α-glucosidase and α-amylase . Furthermore, it has potential anti-inflammatory effects in the brain, as indicated by its ability to reduce NO production in BV-2 microglia .
Action Environment
The action, efficacy, and stability of N-Methylnuciferine can be influenced by various environmental factors. For instance, it should be stored at -20°C for stability . It is soluble in acetonitrile and methanol, which suggests that it can be effectively delivered in these solvents . It may have long-term adverse effects on aquatic life, so it should be prevented from entering water bodies . Additionally, appropriate protective equipment should be worn to prevent skin contact and inhalation when handling this compound .
Safety and Hazards
Propiedades
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylnuciferine | |
Q & A
Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?
A1: This study reports, for the first time, the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that N-Methylnuciferine, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of N-Methylnuciferine against these enzymes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



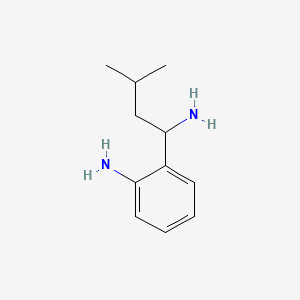

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
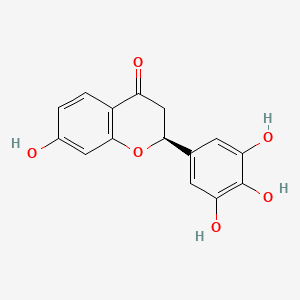
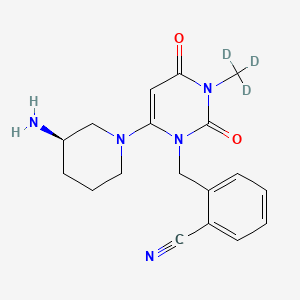
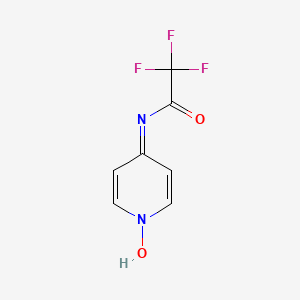
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)